molecular formula C18H17NO3S B2772266 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 339104-93-7

2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole

Cat. No. B2772266
CAS RN: 339104-93-7
M. Wt: 327.4
InChI Key: NMZMEDBHNIPSAG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole (2-B5M1T) is an organic compound that has been extensively studied in the scientific community. It is a member of the thiazole family and has been used in a variety of research applications. This compound has been found to possess unique properties that make it useful in various scientific areas.

Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

  • Application : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. These compounds exhibit sensitivity to pH changes, particularly around pH 7-8, showing significant fluorescence enhancement under basic conditions. The high acidity of the fluorophenol moiety contributes to their high sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).

Photodynamic Therapy in Cancer Treatment

  • Application : Zinc phthalocyanine derivatives with 1,3,4-thiadiazole components have shown promise in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase

  • Application : Compounds derived from benzylideneoxazoles, -thiazoles, and -imidazoles, related to 1,3-thiazole, have been synthesized and evaluated for their dual inhibitory action on 5-lipoxygenase and cyclooxygenase. These compounds, including CI-1004, have shown potential as oral anti-inflammatory agents in various animal models (Unangst et al., 1994).

Antimicrobial and Antiproliferative Properties

  • Application : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. These compounds, especially 3A and 4A, displayed strong DNA protective ability against oxidative mixtures and significant antimicrobial activity against certain bacterial strains. Furthermore, they exhibited cytotoxicity on cancer cell lines, suggesting potential use with chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Antioxidant Activity

  • Application : Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, structurally related to 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole, have shown strong antioxidant activities. These compounds could have potential applications in protecting against oxidative stress-related damages (Xu et al., 2017).

Novel 5-Lipoxygenase Inhibitors

  • Application : (Methoxyalkyl)thiazoles have been identified as a novel series of 5-lipoxygenase inhibitors. These compounds demonstrate specificity and potency in inhibiting 5-LPO, with potential applications in treating conditions mediated by leukotrienes (Bird et al., 1991).

Antimicrobial Agents

  • Application : Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents (Landage et al., 2019).

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-phenylmethoxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-20-15-7-9-16(10-8-15)21-13-17-11-19-18(23-17)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMEDBHNIPSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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